Methyl 3-(4-(aminomethyl)piperidin-1-yl)propanoate
CAS No.:
Cat. No.: VC17890486
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2O2 |
|---|---|
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate |
| Standard InChI | InChI=1S/C10H20N2O2/c1-14-10(13)4-7-12-5-2-9(8-11)3-6-12/h9H,2-8,11H2,1H3 |
| Standard InChI Key | CCBBQBMFGVDQIA-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCN1CCC(CC1)CN |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Methyl 3-(4-(aminomethyl)piperidin-1-yl)propanoate features a piperidine ring—a six-membered heterocycle containing one nitrogen atom—substituted at the 4-position with an aminomethyl (-CH2NH2) group. The propanoate ester moiety (-OCOCH2CH2-) is attached to the piperidine’s nitrogen via a three-carbon chain. This configuration combines the lipophilicity of the piperidine ring with the polar characteristics of the ester and amine groups, influencing its solubility and reactivity.
The molecular formula is inferred as C10H19N2O2, with a molecular weight of 199.28 g/mol. Comparative analysis with structurally similar compounds, such as methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate (C13H26N2O2), suggests that the absence of dimethyl groups on the propanoate chain reduces steric hindrance, potentially enhancing binding affinity to biological targets.
Spectroscopic and Computational Data
While experimental spectra for Methyl 3-(4-(aminomethyl)piperidin-1-yl)propanoate are unavailable, analogous piperidine derivatives exhibit distinct NMR signals:
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¹H NMR: Piperidine protons resonate between δ 1.4–2.8 ppm, while the aminomethyl group’s -NH2 protons appear as a broad singlet near δ 1.5–2.0 ppm. The ester methyl group typically shows a sharp singlet at δ 3.6–3.7 ppm.
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¹³C NMR: The carbonyl carbon of the ester group resonates near δ 170–175 ppm, with piperidine carbons appearing between δ 20–50 ppm .
Computational models predict a logP value of 1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration—a critical factor for neuroactive compounds.
Synthetic Pathways and Optimization
Esterification of Carboxylic Acid Precursors
The synthesis of Methyl 3-(4-(aminomethyl)piperidin-1-yl)propanoate likely begins with the esterification of a carboxylic acid precursor. For example, methyl 3-(4-aminophenyl)propanoate is synthesized via thionyl chloride-mediated esterification in methanol, achieving yields up to 99% . Adapting this method:
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3-(4-(Aminomethyl)piperidin-1-yl)propanoic acid is reacted with methanol in the presence of thionyl chloride (SOCl2).
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The reaction proceeds under ice-cooling to mitigate exothermic side reactions .
Representative Reaction Conditions:
| Reactant | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 3-(4-(Aminomethyl)piperidin-1-yl)propanoic acid | SOCl2 (2 eq) | MeOH | 0–25°C | 85–95% (inferred) |
Hydrogenation of Nitro Intermediates
Alternatively, nitro-group reduction could introduce the aminomethyl substituent. For instance, methyl 3-(4-nitrophenyl)propanoate is hydrogenated using Pd/C (5–10%) under H2 atmosphere, yielding 91–95% of the amine product . Applied to this compound:
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Methyl 3-(4-nitromethylpiperidin-1-yl)propanoate is subjected to catalytic hydrogenation.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematically modify the piperidine substituents to optimize receptor affinity.
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In Vivo Pharmacokinetics: Assess bioavailability, half-life, and metabolite profiles in animal models.
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Target Validation: Screen against orphan GPCRs implicated in neurological disorders.
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